![molecular formula C15H13BrN2O2 B2638256 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole CAS No. 1956323-01-5](/img/structure/B2638256.png)
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom and a dimethoxyphenyl group attached to a benzoimidazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine to form 2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds with extended conjugation and potential biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory potential of benzimidazole derivatives, including the compound . The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a key mechanism through which these compounds exert their effects.
Table 2: COX Inhibition by Benzimidazole Derivatives
Antihypertensive Effects
The antihypertensive activity of imidazole derivatives has been documented extensively. The compound's ability to induce vasorelaxation is particularly noteworthy.
Table 3: Antihypertensive Activity Summary
Case Studies and Research Findings
Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against various pathogens. The results indicated that the compound exhibited significant activity against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) of less than 1 µg/mL against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of similar compounds revealed that certain derivatives significantly inhibited cyclooxygenase enzymes, leading to a reduction in edema volume compared to standard treatments like diclofenac . This establishes the potential for developing new anti-inflammatory medications based on this scaffold.
Antihypertensive Research : A comprehensive evaluation of various benzimidazole derivatives for antihypertensive activity demonstrated that the compound induced vasorelaxation in a dose-dependent manner, highlighting its therapeutic potential in managing hypertension .
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 4-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 4-(4-(2,4-Dichlorophenyl)-1H-imidazol-2-yl)benzene-1,2-diol
Uniqueness
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs .
Activité Biologique
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole ring with a bromine atom and a dimethoxy-substituted phenyl group. Its molecular formula is C12H12BrN3O2 with a molar mass of approximately 305.14 g/mol. The presence of bromine and methoxy groups enhances its reactivity and biological profile, contributing to its anticancer and antimicrobial properties.
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Induction of Apoptosis : The compound has been shown to accelerate apoptosis in cancer cell lines, particularly in MCF cells, where it demonstrated significant cytotoxicity .
- Cell Cycle Arrest : Studies have revealed that treatment with this compound leads to cell cycle arrest at the S phase in A549 lung cancer cells, indicating its potential to inhibit cancer cell proliferation .
- Inhibition of Key Enzymes : The compound may interfere with cellular signaling pathways by inhibiting enzymes such as topoisomerases and cyclin-dependent kinases, which are crucial for cancer cell survival .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against various cancer cell lines. Notable findings include:
- Cytotoxicity : It exhibits significant cytotoxic effects with IC50 values ranging from 25.72 μM to lower concentrations depending on the specific cancer type .
- Comparative Efficacy : In comparative studies, it has shown superior activity against certain cancer types when compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates notable antimicrobial activity :
- Broad-Spectrum Efficacy : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Variations in the structure have been linked to differences in antimicrobial potency; for instance, compounds with additional methoxy groups often exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
A summary of key studies related to the biological activity of this compound is presented in the table below:
Propriétés
IUPAC Name |
5-bromo-1-(3,4-dimethoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-19-14-6-4-11(8-15(14)20-2)18-9-17-12-7-10(16)3-5-13(12)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGWBRRLUWJKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.